![molecular formula C8H4BrFN2O B12445782 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B12445782.png)
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 2-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can modify the functional groups on the phenyl ring.
Scientific Research Applications
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in cancer cells. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-fluorophenyl)acetic acid
- 2-Bromo-5-fluorobenzyl alcohol
Comparison
Compared to similar compounds, 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is unique due to its 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required, such as in medicinal chemistry and materials science.
Biological Activity
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials based on recent studies.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their wide range of biological activities. They have been studied extensively for their potential in drug discovery, particularly in the development of anticancer agents and other therapeutics. The oxadiazole moiety has been associated with various mechanisms of action, including inhibition of key enzymes and modulation of cellular pathways involved in disease processes .
Anticancer Activity
This compound has shown promising anticancer activity in several studies. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For example, compounds related to the oxadiazole structure displayed IC50 values ranging from micromolar to nanomolar concentrations against human tumor cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. Studies indicate that these compounds can activate mitochondrial pathways leading to increased apoptosis in cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 10.5 | Apoptosis induction |
This compound | Caco-2 | 15.3 | Cell cycle arrest |
This compound | MCF-7 (breast cancer) | 12.8 | Mitochondrial pathway activation |
Antimicrobial Activity
Beyond its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that oxadiazoles can be effective against various bacterial strains:
- Bactericidal Effects : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Streptococcus pneumoniae | 16 |
Other Biological Activities
Research also highlights additional biological activities associated with this compound:
- Anti-inflammatory Properties : Some derivatives demonstrate potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in prostaglandin biosynthesis .
- Neuroprotective Effects : Certain oxadiazole derivatives have been investigated for their neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies
Several case studies have documented the efficacy and safety profiles of oxadiazole derivatives:
- In Vivo Studies : A study involving DLA-induced solid tumor models showed that oxadiazole derivatives significantly reduced tumor size and weight compared to control groups .
- Toxicity Assessment : Acute toxicity studies in animal models revealed that certain derivatives were well-tolerated at therapeutic doses without significant adverse effects .
Properties
Molecular Formula |
C8H4BrFN2O |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrFN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H |
InChI Key |
OFGNOOUBEPRAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NOC=N2)Br |
Origin of Product |
United States |
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